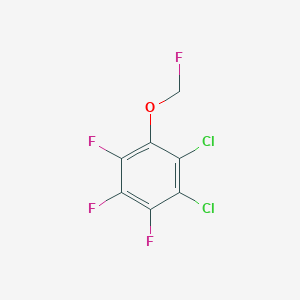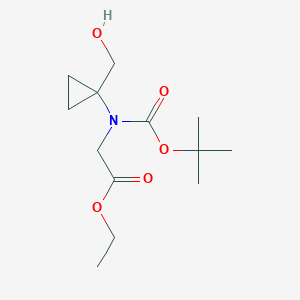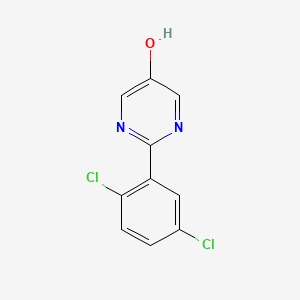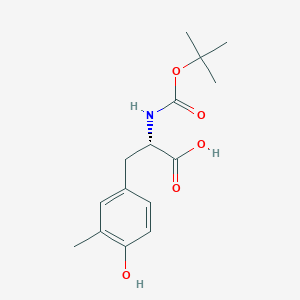
1,2-Dichloro-3-fluoromethoxy-4,5,6-trifluorobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Dichloro-3-fluoromethoxy-4,5,6-trifluorobenzene is a chemical compound with the molecular formula C7H2Cl2F4O and a molecular weight of 248.99 g/mol It is characterized by the presence of multiple halogen atoms (chlorine and fluorine) and a fluoromethoxy group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dichloro-3-fluoromethoxy-4,5,6-trifluorobenzene typically involves the halogenation of a suitable benzene derivative followed by the introduction of the fluoromethoxy group. One common synthetic route includes:
Halogenation: Starting with a benzene derivative, chlorine and fluorine atoms are introduced through halogenation reactions. This step often requires the use of halogenating agents such as chlorine gas (Cl2) and fluorine gas (F2) under controlled conditions.
Fluoromethoxylation: The introduction of the fluoromethoxy group (-OCH2F) is achieved using reagents like fluoromethyl ethers or fluoromethylating agents. This step may require catalysts and specific reaction conditions to ensure the selective substitution of the desired position on the benzene ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize by-products. Industrial methods may also incorporate continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Dichloro-3-fluoromethoxy-4,5,6-trifluorobenzene can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (chlorine and fluorine) on the benzene ring can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products. For example, oxidation may lead to the formation of quinones or other oxygenated derivatives.
Coupling Reactions: The benzene ring can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex aromatic compounds.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution. Electrophilic substitution may involve reagents like sulfuric acid (H2SO4) or aluminum chloride (AlCl3).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction can lead to the formation of oxygenated or hydrogenated products, respectively.
Applications De Recherche Scientifique
1,2-Dichloro-3-fluoromethoxy-4,5,6-trifluorobenzene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules. Its unique halogenation pattern makes it valuable for studying substitution and coupling reactions.
Biology: The compound can be used in the development of fluorinated analogs of biologically active molecules, which may have improved pharmacokinetic properties.
Medicine: Research into fluorinated compounds often explores their potential as pharmaceuticals due to the unique properties conferred by fluorine atoms, such as increased metabolic stability and altered biological activity.
Industry: It is used in the production of specialty chemicals and materials, including polymers and agrochemicals.
Mécanisme D'action
The mechanism of action of 1,2-Dichloro-3-fluoromethoxy-4,5,6-trifluorobenzene depends on its specific application. In general, the presence of multiple halogen atoms and the fluoromethoxy group can influence the compound’s reactivity and interaction with molecular targets. For example:
Molecular Targets: The compound may interact with enzymes or receptors in biological systems, potentially inhibiting or modulating their activity.
Pathways Involved: The compound’s effects may involve pathways related to oxidative stress, signal transduction, or metabolic processes, depending on its specific structure and functional groups.
Comparaison Avec Des Composés Similaires
1,2-Dichloro-3-fluoromethoxy-4,5,6-trifluorobenzene can be compared with other halogenated benzene derivatives, such as:
1,2-Dichloro-4-fluoromethoxy-3,5,6-trifluorobenzene: Similar in structure but with a different substitution pattern, which may lead to variations in reactivity and applications.
1,2-Dichloro-3,4,5-trifluoro-6-(fluoromethoxy)benzene: Another closely related compound with slight differences in the position of halogen atoms.
Propriétés
Formule moléculaire |
C7H2Cl2F4O |
|---|---|
Poids moléculaire |
248.99 g/mol |
Nom IUPAC |
1,2-dichloro-3,4,5-trifluoro-6-(fluoromethoxy)benzene |
InChI |
InChI=1S/C7H2Cl2F4O/c8-2-3(9)7(14-1-10)6(13)5(12)4(2)11/h1H2 |
Clé InChI |
CNIYDHIKZYJFOB-UHFFFAOYSA-N |
SMILES canonique |
C(OC1=C(C(=C(C(=C1Cl)Cl)F)F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(6R)-6-[(1R,3aS,7aR)-4-[(2Z)-2-[(3S,5R)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptan-2-ol](/img/structure/B14039269.png)

![(3S,4R)-tert-butyl 4-((S)-1,1-dimethylethylsulfinamido)-3-methyl-2-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B14039279.png)
![2,8-Diazaspiro[4.5]decane, 2-cyclopropyl-](/img/structure/B14039283.png)
![1-(2-Isopropyl-3-pyridyl)-3-methyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyrazine](/img/structure/B14039319.png)



![Trans-Hexahydro-Pyrrolo[3,2-B]Pyrrole-1-Carboxylic Acid Benzyl Ester Hydrochloride](/img/structure/B14039352.png)




